Indacaterol maleate is a chiral compound developed as a novel, inhaled β2-adrenergic receptor agonist. [] It is a long-acting bronchodilator used in the management of chronic obstructive pulmonary disease (COPD). [] Indacaterol maleate is marketed under the brand name Onbrez Breezhaler®, with each capsule containing the equivalent of 150 μg of indacaterol. []
Indacaterol maleate is a long-acting beta-2 adrenergic agonist primarily used in the management of chronic obstructive pulmonary disease (COPD) and asthma. It is known for its ability to relax bronchial smooth muscles, leading to improved airflow and relief from respiratory symptoms. The compound is marketed under various brand names, including Onbrez Breezhaler.
Indacaterol maleate is synthesized through chemical processes involving various reagents and conditions. Its development was driven by the need for effective long-term bronchodilation therapy for patients with obstructive airway diseases.
Indacaterol maleate belongs to the class of medications known as beta-2 adrenergic agonists. These compounds act on the beta-2 adrenergic receptors located in the smooth muscle of the airways.
The synthesis of Indacaterol maleate involves several steps that typically include:
The synthesis may employ techniques such as:
Indacaterol maleate has a complex molecular structure characterized by:
The molecular formula for Indacaterol maleate is , with a molecular weight of approximately 412.49 g/mol. The compound's structure can be represented as follows:
Indacaterol maleate may undergo various chemical reactions, including:
These reactions are critical for understanding the stability and shelf life of Indacaterol maleate in pharmaceutical formulations. Analytical methods such as high-performance liquid chromatography are often employed to monitor these reactions.
Indacaterol maleate exerts its therapeutic effects by selectively stimulating beta-2 adrenergic receptors in the bronchial smooth muscle. This stimulation leads to:
Clinical studies have demonstrated that Indacaterol provides prolonged bronchodilation lasting up to 24 hours after a single inhalation, making it suitable for once-daily dosing.
Indacaterol maleate is primarily used in:
Indacaterol maleate emerged as a groundbreaking ultra-long-acting β~2~-adrenoceptor agonist (ultra-LABA) developed by Novartis Pharmaceuticals. Designated initially as QAB149 during clinical trials, it represented a significant advancement in bronchodilator therapy due to its 24-hour duration of action, enabling once-daily dosing—a notable improvement over twice-daily predecessors like salmeterol and formoterol [3] [8]. The compound received European Medicines Agency (EMA) approval on November 30, 2009, marketed as Onbrez Breezhaler at recommended doses of 150 μg or 300 μg [3] [10]. The U.S. Food and Drug Administration (FDA) followed on July 1, 2011, approving a lower dose (75 μg) under the brand name Arcapta Neohaler for chronic obstructive pulmonary disease (COPD) maintenance therapy [1] [3]. By 2016, U.S. commercial rights were licensed to Sunovion Pharmaceuticals [3]. Despite its efficacy, the drug was discontinued in the U.S. market for commercial reasons, though the exact timeline remains unspecified [1].
Table 1: Key Milestones in Indacaterol Maleate Development
Year | Event | Region/Dose |
---|---|---|
2009 | EMA approval as Onbrez Breezhaler | EU (150 μg/300 μg) |
2011 | FDA approval as Arcapta Neohaler | US (75 μg) |
2016 | Licensing to Sunovion Pharmaceuticals | US commercial rights |
Post-2016 | Market discontinuation | US (commercial reasons) |
Indacaterol maleate is a salt formulation combining the active moiety indacaterol (a chiral molecule) with maleic acid. Its systematic IUPAC name is (2Z)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]quinoline-2,8-diol [4] [7]. The compound has a molecular formula of C~28~H~32~N~2~O~7~ (molecular weight: 508.56 g/mol) and a CAS registry number of 753498-25-8 [4] [9]. Key physicochemical characteristics include:
Table 2: Physicochemical and Pharmacokinetic Profile
Property | Value/Characteristic | Significance |
---|---|---|
Molecular Weight | 508.56 g/mol | Determines dosing efficiency |
Lipophilicity (Log P) | High | Enhances membrane permeation & duration |
β~2~-Receptor pKi | 7.36 [9] | High binding affinity |
Plasma Half-life | Multi-phasic; terminal t~1/2~ = 45.5–126 hours [7] | Supports once-daily dosing |
Metabolism | Primarily via CYP3A4 [7] | Guides drug interaction risks |
COPD Management
Indacaterol maleate is approved exclusively for COPD maintenance therapy. Its efficacy stems from dual-phase bronchodilation: rapid onset (within 5 minutes) and sustained effects (24 hours) [5] [10]. Key clinical benefits demonstrated in phase III–IV trials include:
Asthma Applications
Although not approved for asthma, clinical studies indicate potential utility. A randomized crossover trial (NCT03257995) in asthma patients receiving background ICS therapy showed:
Table 3: Comparative Clinical Outcomes in Respiratory Diseases
Parameter | COPD Outcomes | Asthma Outcomes (Experimental) |
---|---|---|
Trough FEV~1~ | +170–250 mL vs. placebo [5] [10] | +186 mL (maleate), +146 mL (acetate) [6] |
Onset of Action | <5 minutes [10] | Rapid (within 5 min post-dose) [6] |
Duration | 24 hours [8] | 24 hours [6] |
Key Combinations | With tiotropium (dual bronchodilation) [5] | With mometasone furoate (ICS/LABA) [6] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7